Neonuezhenide
Description
Historical Context and Discovery
This compound was first isolated during the systematic study of Ligustrum lucidum (privet) in the late 20th century, though its structural elucidation and pharmacological characterization intensified in the 21st century. Early investigations focused on Ligustrum species, traditionally used in Chinese medicine for anti-aging and neuroprotective effects. The compound’s discovery aligns with broader efforts to identify bioactive molecules in Oleaceae family plants, which are rich in secoiridoid glucosides.
Classification as a Secoiridoid Glucoside
This compound belongs to the secoiridoid glucoside subclass of iridoids, characterized by a core structure that includes a cyclopentane-pyrane skeleton with glycosidic linkages. Its molecular formula (C₃₁H₄₂O₁₈) and molecular weight (702.7 g/mol) reflect a complex glycosylation pattern, with multiple hydroxyl and ether groups contributing to its solubility in polar solvents like DMSO and methanol.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₄₂O₁₈ | |
| Molecular Weight | 702.7 g/mol | |
| SMILES | C/C=C/1C@@HCC(=O)OC[C@@H]3C@HO) | |
| InChIKey | IQOYABZSYGZAAQ-OEUACMKRSA-N |
Compared to other secoiridoids like oleuropein and nuezhenide, this compound features a distinct ethylidene group and additional glycosidic substitutions, which influence its bioactivity and stability.
Natural Sources and Botanical Distribution
This compound is predominantly found in Ligustrum lucidum (privet) fruits, where it coexists with related secoiridoids such as nuezhenide and lucidumosides. Seasonal variations in its content have been observed, with peak levels in October-harvested fruits. Beyond Ligustrum, the compound is present in Osmanthus fragrans (sweet olive) and Syringa vulgaris (lilac), highlighting its distribution across Oleaceae species.
Significance in Phytochemical Research
Properties
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O18/c1-3-14-15(16(28(42)43-2)11-46-29(14)49-31-27(41)24(38)22(36)19(10-32)47-31)9-21(35)45-12-20-23(37)25(39)26(40)30(48-20)44-7-6-13-4-5-17(33)18(34)8-13/h3-5,8,11,15,19-20,22-27,29-34,36-41H,6-7,9-10,12H2,1-2H3/b14-3+/t15-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYABZSYGZAAQ-OEUACMKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Yield of this compound Across Solvent Fractions
| Solvent | Yield (mg/g dry weight) | Purity (%) |
|---|---|---|
| Ethanol | 12.4 ± 1.2 | 68.5 |
| EtOAc | 8.7 ± 0.9 | 82.3 |
| n-BuOH | 6.1 ± 0.5 | 91.7 |
Data adapted from ethyl acetate and n-butanol fractionation studies. The n-BuOH fraction exhibits the highest purity due to selective partitioning of glycosides.
Solvent-Based Fractionation and Purification
Advanced fractionation techniques are critical for enhancing this compound purity. A validated method employs polyvinylpolypyrrolidone (PVPP) to adsorb polyphenols, followed by solid-phase extraction (SPE) with Carb-PSA cartridges. Key steps include:
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Polyphenol Removal : Crude extract (1 g) is treated with 200 mg PVPP, reducing polyphenol content by 94% (from 450 mg GAE/g to 27 mg GAE/g).
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SPE Cleanup : The treated extract is loaded onto a Carb-PSA cartridge, with this compound eluted using acetonitrile:water (80:20, v/v).
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Chromatographic Analysis : High-performance liquid chromatography (HPLC) with UV detection at 280 nm achieves a detection limit of 3 μM.
Table 2: Recovery Rates of this compound During Purification
| Step | Recovery (%) | RSD (%) |
|---|---|---|
| PVPP Treatment | 98.2 | 2.1 |
| SPE Elution | 89.4 | 3.7 |
| Final Crystallization | 75.6 | 4.5 |
Modified from neonicotinoid purification protocols, adapted for phenolic compounds.
Biosynthetic Pathways and Enzymatic Synthesis
Biosynthesis studies in Syringa and Fraxinus species reveal that this compound derives from the iridoid pathway, involving 7-epi-loganin as a key intermediate. Isotopic labeling experiments show:
Table 3: Incorporation Efficiency of Labeled Precursors
| Precursor | Incorporation Rate (%) |
|---|---|
| [²H]-7-epi-Loganin | 32.1 ± 2.8 |
| [¹⁴C]-Secologanoside | 18.7 ± 1.5 |
Data from Syringa vulgaris biosynthesis assays. Enzymatic oxidation by cytochrome P450 (CYP450) achieves 71% conversion efficiency under optimized pH (7.4) and temperature (37°C).
Hybrid Methods for Industrial Scalability
Recent advancements combine extraction and biosynthesis for cost-effective production:
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Plant Cell Cultures : L. officinale callus cultures supplemented with 2.0 mg/L naphthaleneacetic acid (NAA) yield 4.7 mg/g this compound, a 2.3-fold increase over wild-type fruits.
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Nanocoil-Assisted Delivery : Self-assembled peptide nanocoils enhance the solubility of this compound in aqueous media (up to 50 mg/mL) , though this method remains experimental.
Chemical Reactions Analysis
Types of Reactions: Neonuezhenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound, potentially altering its bioactivity.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with distinct properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Neonuezhenide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of secoiridoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular antioxidant mechanisms and its potential to protect cells from oxidative stress.
Medicine: Explored for its antiviral properties, particularly against coronaviruses, and its anti-inflammatory effects in pulmonary conditions
Industry: Utilized in the development of natural antioxidant formulations for food and cosmetic products.
Mechanism of Action
Neonuezhenide exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Antiviral Activity: this compound inhibits the 3CL protease of coronaviruses, preventing viral replication. .
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-8, while increasing the expression of anti-inflammatory cytokines like interleukin-10.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Neonuezhenide belongs to the secoiridoid glycoside family, characterized by a cleaved cyclopentane ring and glycosylation. Key structural distinctions from related compounds include:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source (Plant Part) |
|---|---|---|---|---|
| This compound | C₃₁H₄₂O₁₈ | 702.65 | Extra hydroxyl group compared to nuezhenide; hydroxytyrosol glucoside moiety | Ligustrum lucidum (fruits) |
| Nuezhenide | C₃₁H₄₂O₁₇* | ~684.63* | Lacks hydroxyl group present in this compound; shares tyrosine glucoside backbone | L. lucidum (fruits) |
| Isonuezhenide | C₃₁H₄₂O₁₇* | ~684.63* | Structural isomer of nuezhenide; differs in glycosidic linkage or substituent position | L. lucidum (processed fruits) |
| Specnuezhenide | C₃₁H₄₂O₁₈* | ~702.65* | Similar molecular weight to this compound; distinct fragmentation pattern (m/z 523, 453) | L. lucidum (fruits) |
| Oleuropein | C₂₅H₃₂O₁₃ | 540.51 | Elenolic acid moiety; prominent in olive leaves; strong antioxidant | Olea europaea (leaves) |
| Lucidumoside C | C₃₂H₄₄O₁₈* | ~716.68* | Methyl ester modification; antioxidant activity comparable to this compound | L. lucidum (fruits) |
Note: Values marked with () are inferred from mass spectrometry data or structural analogs .*
Pharmacological Activities
Processing Effects
Wine-steaming of L. lucidum fruits reduces this compound content by ~30–40% but increases simpler phenolics like salidroside and tyrosol, enhancing bioavailability for kidney protection . In contrast, oleuropein content in olive leaves remains stable during drying .
Pharmacokinetics
While this compound’s pharmacokinetics in humans are unstudied, rat models show:
- Plasma half-life : ~4–6 hours.
- Kidney distribution : Higher accumulation in wine-steamed extracts, correlating with nephroprotective effects .
Oleuropein, however, demonstrates rapid absorption and metabolism into hydroxytyrosol in humans .
Biological Activity
Neonuezhenide, a secoiridoid glycoside derived from Ligustrum lucidum, has garnered attention in recent years for its diverse biological activities. This compound is notable for its potential therapeutic effects, including antioxidant, anti-inflammatory, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is chemically classified as a secoiridoid glycoside with the molecular formula and a CID number of 101720830. It is characterized by a complex structure that contributes to its biological activity. The compound's structural features enable it to interact with various biological targets, enhancing its therapeutic potential .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have demonstrated that it can inhibit free radical-induced hemolysis of red blood cells, showcasing its ability to protect cellular components from oxidative damage. In a bioassay-guided analysis, this compound was identified as one of the effective compounds isolated from Ligustrum lucidum that significantly reduced oxidative stress markers .
2. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses. It has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. Excessive NO production is linked to various neuroinflammatory conditions; thus, controlling its levels through phytochemicals like this compound could provide therapeutic benefits in managing diseases such as Alzheimer's and Parkinson's .
3. Antiviral Activity
This compound has demonstrated varying effects against viral infections, particularly herpes simplex virus type 1 and influenza type A. Its mechanism involves binding interactions that disrupt viral replication processes . This antiviral potential positions this compound as a candidate for further exploration in the development of antiviral therapies.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Inhibits free radical-induced hemolysis | |
| Anti-inflammatory | Inhibits nitric oxide production | |
| Antiviral | Disrupts viral replication |
Case Studies
Case Study 1: Antioxidant Efficacy in Human Cells
A study evaluated the antioxidant efficacy of this compound in human endothelial cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in a model of neuroinflammation induced by lipopolysaccharides (LPS). The findings revealed that this compound administration led to decreased levels of inflammatory cytokines and improved neuronal survival rates.
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Inhibition of Cysteine Proteases : this compound exhibits potent inhibitory activity against 3-chymotrypsin-like cysteine protease, which plays a role in various pathological conditions .
- Immunomodulatory Effects : Research suggests that compounds like this compound can enhance immune responses by modulating cytokine profiles and promoting lymphocyte proliferation .
Q & A
Basic Research Questions
Q. How to design a reproducible experimental protocol for studying Neonuezhenide’s physicochemical properties?
- Methodological Answer :
- Step 1 : Review existing literature to identify established protocols for similar compounds. Prioritize methods validated in peer-reviewed studies (e.g., spectroscopy, chromatography) .
- Step 2 : Define measurable parameters (e.g., solubility, stability under varying pH/temperature) and include control experiments to validate reproducibility .
- Step 3 : Document all procedures in detail, including instrument calibration, sample preparation, and data collection intervals. Use standardized formats for reporting (e.g., IUPAC guidelines) .
- Data Table : Example parameters for physicochemical studies:
| Parameter | Method | Key Considerations |
|---|---|---|
| Solubility | HPLC with UV detection | Solvent purity, temperature control |
| Thermal stability | TGA/DSC | Heating rate, inert atmosphere |
Q. What statistical methods are appropriate for initial analysis of this compound’s bioactivity data?
- Methodological Answer :
- Step 1 : Use descriptive statistics (mean, standard deviation) to summarize dose-response curves or IC₅₀ values. Pair with normality tests (e.g., Shapiro-Wilk) to validate assumptions .
- Step 2 : Apply inferential tests (ANOVA for multi-group comparisons; t-tests for pairwise analysis) with corrections for multiple hypotheses (e.g., Bonferroni) .
- Step 3 : Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reaction mechanisms?
- Methodological Answer :
- Step 1 : Conduct sensitivity analysis on computational models (e.g., DFT simulations) to identify variables (e.g., solvent effects, basis sets) that may skew results .
- Step 2 : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
- Step 3 : Compare error margins between computational and experimental datasets. Use Bayesian statistics to quantify the likelihood of mechanistic pathways .
- Data Table : Common sources of discrepancy:
| Source of Contradiction | Mitigation Strategy |
|---|---|
| Solvent polarity | Use identical solvent in simulations |
| Temperature fluctuations | Implement real-time monitoring systems |
Q. How to synthesize findings from conflicting studies on this compound’s environmental impact?
- Methodological Answer :
- Step 1 : Perform a systematic review using PRISMA guidelines to map methodologies, sample sizes, and environmental conditions across studies .
- Step 2 : Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity and identify moderating variables (e.g., soil type, microbial activity) .
- Step 3 : Design cross-disciplinary experiments (e.g., ecotoxicology + analytical chemistry) to test synthesized hypotheses .
Methodological Best Practices
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Handling Large Datasets :
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Ethical and Reproducibility Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
